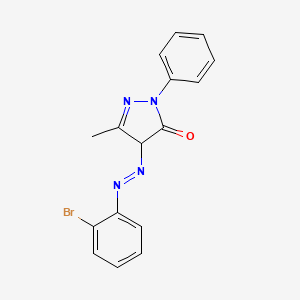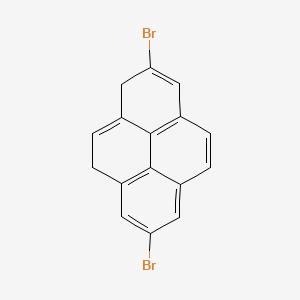
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate is a unique organophosphorus compound with the molecular formula C22H20NO2PS and a molecular weight of 393.448 g/mol . This compound is known for its distinctive structure, which includes a triphenylphosphoranylidene group, making it a valuable reagent in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method involves the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction parameters to ensure the high purity and consistency required for research and industrial applications .
化学反応の分析
Types of Reactions
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research:
作用機序
The mechanism of action of Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate involves its ability to participate in various chemical reactions due to its unique structure. The triphenylphosphoranylidene group acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers. The amino and thioxo groups also contribute to its reactivity, allowing it to interact with different molecular targets and pathways .
類似化合物との比較
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used in organic synthesis.
Ethyl 2-(triphenylphosphoranylidene)propionate: Similar in structure and used in similar applications.
2-Thioxo-1,3-dithiol-carboxamides: Compounds with similar thioxo groups and applications in medicinal chemistry.
Uniqueness
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate is unique due to its combination of amino, thioxo, and triphenylphosphoranylidene groups, which provide a versatile reactivity profile. This makes it particularly valuable in synthetic chemistry and various research applications .
特性
分子式 |
C22H20NO2PS |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
methyl 3-amino-3-sulfanylidene-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C22H20NO2PS/c1-25-22(24)20(21(23)27)26(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H2,23,27) |
InChIキー |
MOCIRIUAXROXQG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)



![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)


